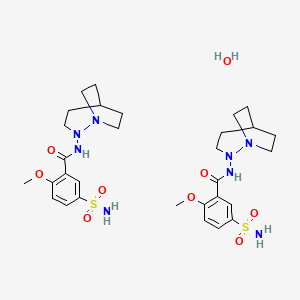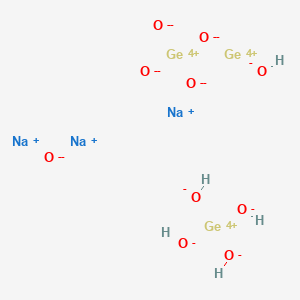
Germanium sodium hydroxide oxide (Ge7Na3(OH)O15)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trisodium germanate is an inorganic compound with the chemical formula Na₃GeO₄. It is a colorless solid primarily used in the synthesis of other germanium compounds. Germanium, the central element in trisodium germanate, is similar to silicon and forms various compounds with tetrahedral structures.
Méthodes De Préparation
Trisodium germanate can be synthesized through the fusion of germanium dioxide with sodium hydroxide at high temperatures. The reaction is as follows: [ \text{GeO}_2 + 2 \text{NaOH} \rightarrow \text{Na}_2\text{GeO}_3 + \text{H}_2\text{O} ] An intermediate in this reaction is the protonated derivative NaHGeO₃, which is a water-soluble salt .
Analyse Des Réactions Chimiques
Trisodium germanate undergoes several types of chemical reactions, including:
Oxidation: Trisodium germanate can be oxidized to form germanium dioxide.
Reduction: It can be reduced to elemental germanium.
Substitution: It can undergo substitution reactions with various reagents to form different germanium compounds.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various reducing agents. The major products formed from these reactions are germanium dioxide, elemental germanium, and other germanium-based compounds .
Applications De Recherche Scientifique
Trisodium germanate has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other germanium compounds.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mécanisme D'action
The mechanism by which trisodium germanate exerts its effects involves its interaction with various molecular targets and pathways. In biological systems, it can interact with proteins and enzymes, potentially affecting their function. In industrial applications, it acts as a catalyst, facilitating chemical reactions by lowering the activation energy required for the reactions to occur .
Comparaison Avec Des Composés Similaires
Trisodium germanate is similar to other germanates, such as sodium germanate and potassium germanate. it is unique in its specific chemical structure and properties. Similar compounds include:
Sodium germanate (Na₂GeO₃): Similar in structure but with different sodium content.
Potassium germanate (K₂GeO₃): Similar in structure but with potassium instead of sodium.
Bismuth germanate (Bi₄Ge₃O₁₂): A different type of germanate with bismuth and germanium.
Trisodium germanate’s uniqueness lies in its specific chemical composition and the particular applications it is suited for in various fields.
Propriétés
Numéro CAS |
12195-31-2 |
|---|---|
Formule moléculaire |
Ge3H5Na3O10 |
Poids moléculaire |
451.9 g/mol |
Nom IUPAC |
trisodium;germanium(4+);oxygen(2-);pentahydroxide |
InChI |
InChI=1S/3Ge.3Na.5H2O.5O/h;;;;;;5*1H2;;;;;/q3*+4;3*+1;;;;;;5*-2/p-5 |
Clé InChI |
FRUDXCIQGRUEHY-UHFFFAOYSA-I |
SMILES canonique |
[OH-].[OH-].[OH-].[OH-].[OH-].[O-2].[O-2].[O-2].[O-2].[O-2].[Na+].[Na+].[Na+].[Ge+4].[Ge+4].[Ge+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


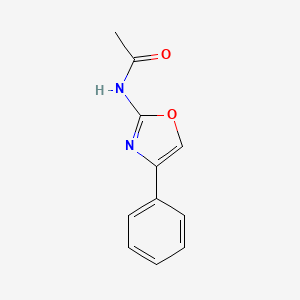
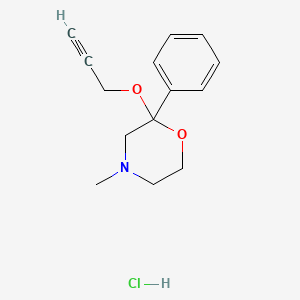
![2-[(2-fluorophenyl)methyl]-L-Proline](/img/structure/B13743770.png)
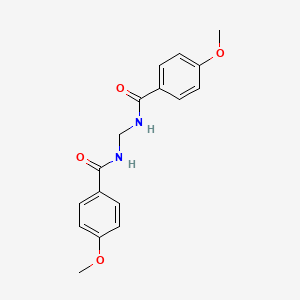
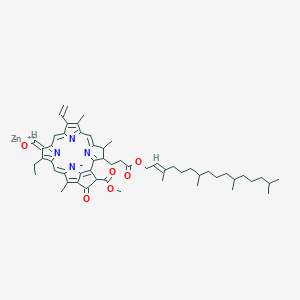
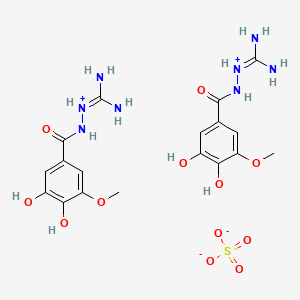
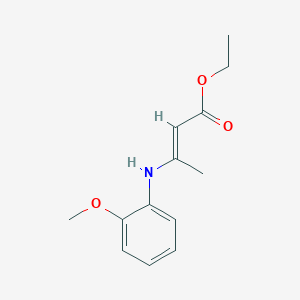
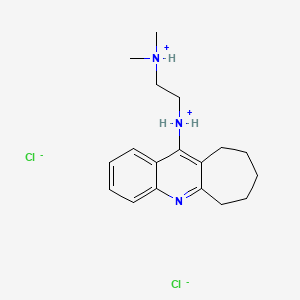
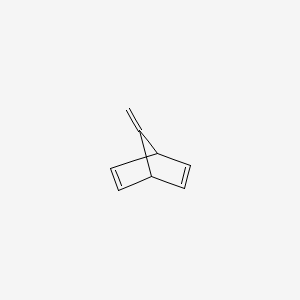
![Dimethyl-[3-[5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazol-9-yl]propyl]azanium;chloride](/img/structure/B13743818.png)

![7-Pentylbicyclo[4.1.0]heptane](/img/structure/B13743840.png)
![[4-(1-benzoyl-3H-2-benzofuran-1-yl)-2-methylbutan-2-yl]-dimethylazanium;chloride](/img/structure/B13743845.png)
